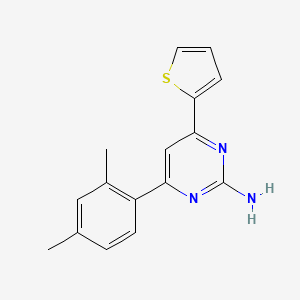

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2,4-dimethylphenyl group at position 4, a thiophen-2-yl substituent at position 6, and an amine at position 2.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-10-5-6-12(11(2)8-10)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHVLCKDLPJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Analgesic Activity

Research indicates that derivatives of pyrimidine, including 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, exhibit analgesic properties. A study highlighted that compounds within this family could potentially serve as analgesics, suggesting their application in pain management therapies .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial potential. Structural analogs have demonstrated effectiveness against various microbial strains, indicating that the compound may possess similar properties . This opens avenues for developing new antibiotics or antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves multi-component reactions that yield high purity and yield rates. For instance, a common synthetic route includes the reaction of 2,4-dimethylacetoacetanilide with thiourea and appropriate aldehydes under controlled conditions to produce the desired pyrimidine derivative .

Case Study 1: Analgesic Derivatives

In a patent filed regarding the synthesis of pyrimidine derivatives, it was reported that specific modifications to the pyrimidine structure could enhance analgesic effects. The compound was synthesized through a three-component reaction involving 2,4-dimethylacetoacetanilide and thiourea, yielding promising results in preliminary biological assays .

Case Study 2: Antimicrobial Evaluation

A comparative study examined several pyrimidine derivatives for their antimicrobial activity. The results indicated that compounds similar to 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine exhibited significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl groups (target compound) increase lipophilicity, while halogens (e.g., Br, Cl) or trifluoromethyl groups enhance electrophilicity .

- Synthetic Yields : Guanidine-based cyclization typically yields 73–80% for thiophene-containing analogs, indicating robustness .

- Thermal Stability : Indole-substituted analogs exhibit higher melting points (e.g., 270–273°C) due to hydrogen bonding .

Physicochemical and Spectroscopic Properties

| Property | 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | ~309.4 g/mol (estimated) | 330.4 g/mol (calculated) | 283.3 g/mol (calculated) |

| Melting Point | Not reported | 270–273°C | Not reported |

| IR Signature | NH₂ stretch ~3400–3500 cm⁻¹ (expected) | NH/NH₂ at 3400–3576 cm⁻¹ | NH₂ at 3489 cm⁻¹ |

| ¹H NMR (NH₂) | δ ~6.5–6.6 ppm (expected) | δ 6.56–6.59 ppm | δ 6.56–6.59 ppm |

Biological Activity

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 1354920-45-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a 2,4-dimethylphenyl group and a thiophen-2-yl group. The synthesis typically involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base, followed by cyclization with guanidine to yield the desired product.

Anticancer Properties

Research indicates that 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human leukemia (CEM) and breast cancer (MCF-7) cell lines, displaying significant cytotoxic effects with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell growth and proliferation, potentially through kinase inhibition . The compound's unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Case Studies

- Inhibition of Acetylcholinesterase (AChE) : A study exploring similar pyrimidine derivatives indicated that certain modifications could enhance AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . While direct comparisons were not made with our compound, the structural similarities suggest potential for similar activities.

- Cytotoxicity Assays : In a comparative study of various pyrimidine derivatives, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine was shown to induce apoptosis in cancer cell lines, indicating its potential as an effective anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and its analogs?

- Methodology : A common approach involves cyclocondensation reactions. For example, chalcone precursors (e.g., (E)-3-(2,4-dimethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one) are refluxed with guanidine derivatives (e.g., guanidine nitrate or hydrochloride) in ethanol under alkaline conditions (e.g., LiOH or NaOH). Purification typically employs column chromatography with silica gel and ethyl acetate/petroleum ether eluents .

- Data : Yields for structurally similar pyrimidines range from 10% to 73%, depending on substituents and reaction optimization .

Q. How is structural characterization performed for this compound?

- Techniques :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and pyrimidine NH2 (δ ~5.5 ppm). Thiophene protons appear as multiplets near δ 7.0–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., ~318–394 g/mol for analogs) .

- Melting Points : Reported values for related compounds range from 118°C to 270°C, aiding purity assessment .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

- Methods : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Positive controls like ciprofloxacin and fluconazole validate results .

- Data : Analogous compounds show MICs of 8–64 µg/mL against S. aureus and 16–128 µg/mL against C. albicans .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- SAR Insights :

- Thiophene vs. Phenyl : Thiophene enhances π-π stacking with microbial enzymes (e.g., FabH), improving activity compared to purely aromatic substituents .

- Amino Group Position : 2-Amino pyrimidines exhibit stronger H-bonding with targets (e.g., CYP51) than 4-amino derivatives .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on aryl rings reduce solubility but increase target affinity in urease inhibition (IC50 ~19 µM for 5i in ) .

Q. What computational strategies validate target engagement?

- Methods :

- Molecular Docking : Schrödinger Maestro or AutoDock Vina models interactions with enzymes (e.g., FabH, CYP51). Key residues (e.g., Ala157 in FabH) form hydrophobic contacts with the 2,4-dimethylphenyl group .

- ADME Prediction : SwissADME or QikProp estimates logP (2.5–3.5) and bioavailability (≥30%), highlighting potential metabolic stability issues for analogs with morpholine substituents .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Approach :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Compounds with logP >3 may exhibit poor aqueous solubility, limiting in vivo activity despite potent MICs .

- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., pyrimidine N-oxides), which may explain reduced efficacy .

Key Research Challenges

- Synthetic Optimization : Low yields (<20% in ) necessitate greener solvents (e.g., deep eutectic solvents in ) or microwave-assisted synthesis.

- Target Selectivity : Off-target effects (e.g., CYP inhibition) require isoform-specific docking studies .

- Data Reproducibility : Variability in MICs (e.g., ±1 dilution factor) demands strict adherence to CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.